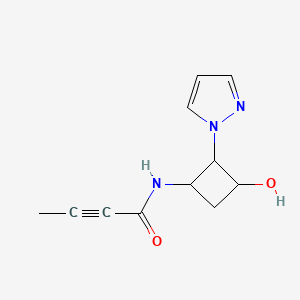![molecular formula C19H22FN3O4S2 B2391260 N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-66-3](/img/structure/B2391260.png)
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a complex organic compound used in various scientific fields, particularly chemistry and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide typically involves multi-step organic reactions. Starting materials generally include substituted benzene derivatives, pyrazoles, and sulfonylating agents. The process might involve:
Formation of the pyrazole core: : Using hydrazine and an α,β-unsaturated ketone or equivalent to form the pyrazole ring.
Sulfonylation: : Introducing the sulfonyl groups using reagents like sulfonyl chlorides under basic conditions.
Substituent addition: : Adding the ethylsulfonyl and fluorophenyl groups to the appropriate positions on the pyrazole core.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis processes, utilizing larger reaction vessels, improved catalysts, and optimized reaction conditions to increase yield and purity while reducing costs and waste. Techniques such as continuous flow synthesis may be employed for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized to modify the sulfonamide groups or other functional groups.
Reduction: : Certain reducing agents may reduce the ethylsulfonyl group to an ethylthio group.
Substitution: : Various nucleophilic or electrophilic reagents can substitute the hydrogen atoms on the phenyl ring or pyrazole moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Reagents such as halogens (e.g., Br₂, Cl₂) or organometallic reagents (e.g., Grignard reagents) under appropriate conditions.
Major Products
The primary products of these reactions depend on the reaction conditions and reagents used. For instance, oxidation might yield sulfonic acids or sulfones, while reduction might produce thiols or thioethers.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a precursor or intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is used in biochemical studies to investigate enzyme interactions and inhibition.
Medicine
Its potential therapeutic properties make it a candidate for drug development, particularly for diseases requiring enzyme inhibition or modulation of biochemical pathways.
Industry
Used in material science, particularly in developing advanced polymers and chemical sensors due to its unique electronic properties.
Mecanismo De Acción
The compound exerts its effects primarily by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The detailed mechanism involves binding to the active site of enzymes, altering their activity and affecting downstream biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(2-fluorophenyl)pyrazol-5-yl]sulfonamide
4-(2-ethylsulfonylphenyl)-3-fluoropyrazole
Ethanesulfonamide derivatives with similar structural frameworks
Uniqueness
Compared to similar compounds, N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide boasts unique substituent patterns that enhance its biochemical and chemical properties, making it particularly valuable for targeted research applications.
Propiedades
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c1-3-28(24,25)22-15-11-9-14(10-12-15)18-13-19(16-7-5-6-8-17(16)20)23(21-18)29(26,27)4-2/h5-12,19,22H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRAGNJRFJNFNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-hydroxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391178.png)



![METHYL 4-[(2-{[9-(4-METHOXYPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B2391185.png)

![3-(4-chlorophenyl)-1-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2391188.png)
![2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2391189.png)


![N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2391195.png)


